molecular formula C9H17NOS2 B15185615 Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, 2-methylpropyl ester CAS No. 126560-47-2

Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, 2-methylpropyl ester

Cat. No.: B15185615
CAS No.: 126560-47-2
M. Wt: 219.4 g/mol
InChI Key: MTPNERFIILSNDI-UHFFFAOYSA-N
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Description

Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, 2-methylpropyl ester is a chemical compound with a unique structure that includes both carbamodithioic acid and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamodithioic acid, (2-(ethenyloxy)ethyl)-, 2-methylpropyl ester typically involves the reaction of carbamodithioic acid with an appropriate alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, 2-methylpropyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles, with conditions such as acidic or basic environments to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or disulfides.

Scientific Research Applications

Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, 2-methylpropyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Medicine: It may be explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which carbamodithioic acid, (2-(ethenyloxy)ethyl)-, 2-methylpropyl ester exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound may inhibit enzyme activity by binding to the active site or modifying key amino acid residues. This can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Carbamodithioic acid, bis(2-methylpropyl)-, ethyl ester
  • Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, methyl ester

Uniqueness

Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, 2-methylpropyl ester is unique due to its specific ester functional group and the presence of an ethenyloxyethyl moiety. This structural feature distinguishes it from other similar compounds and may confer unique chemical and biological properties.

Properties

CAS No.

126560-47-2

Molecular Formula

C9H17NOS2

Molecular Weight

219.4 g/mol

IUPAC Name

2-methylpropyl N-(2-ethenoxyethyl)carbamodithioate

InChI

InChI=1S/C9H17NOS2/c1-4-11-6-5-10-9(12)13-7-8(2)3/h4,8H,1,5-7H2,2-3H3,(H,10,12)

InChI Key

MTPNERFIILSNDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC(=S)NCCOC=C

Origin of Product

United States

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